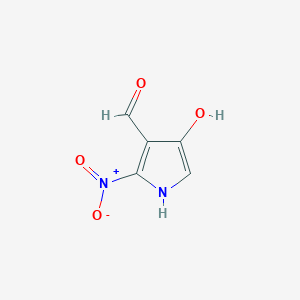![molecular formula C16H19N3O B12892730 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile CAS No. 919088-06-5](/img/structure/B12892730.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile is a complex organic compound that features a benzofuran ring substituted with a nitrile group and a 4-methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the nitrile group and the 4-methylpiperazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The 4-methylpiperazine moiety can enhance the compound’s binding affinity and specificity for these targets, while the benzofuran ring can contribute to the overall stability and bioavailability of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the 4-methylpiperazine moiety but lacks the benzofuran ring and nitrile group.
Olanzapine N-oxide: Contains a similar piperazine structure but is used primarily as an antipsychotic agent.
Cetirizine ethyl ester dihydrochloride: Another compound with a piperazine moiety, used as an antihistamine.
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring, nitrile group, and 4-methylpiperazine moiety
Propriétés
Numéro CAS |
919088-06-5 |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3 |
Clé InChI |
GEETYPDUNTWBKS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)

![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/no-structure.png)

![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)


